molecular formula C16H25GdN4O8 B025984 Gadoteric acid CAS No. 72573-82-1

Gadoteric acid

Número de catálogo: B025984
Número CAS: 72573-82-1
Peso molecular: 558.6 g/mol
Clave InChI: GFSTXYOTEVLASN-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gadoteric acid is synthesized by complexing gadolinium ions with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The process involves mixing gadolinium oxide with DOTA and meglumine in water . The reaction is typically carried out under controlled pH conditions to ensure the complete formation of the gadolinium-DOTA complex .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The manufacturing process involves the pH-adjustment method to meet the specifications for gadoterate meglumine injection . This method ensures the stability and purity of the final product, which is crucial for its use as a contrast agent in MRI.

Aplicaciones Científicas De Investigación

Key Applications

  • Neurological Imaging
    • Indications : Gadoteric acid is primarily used for imaging the brain and spine to identify disruptions in the blood-brain barrier (BBB) and abnormal vascularity.
    • Clinical Studies : A review highlighted its effectiveness in detecting conditions such as tumors, multiple sclerosis, and vascular malformations .
  • Cardiac Imaging
    • Applications : It is employed in cardiac MRI to evaluate myocardial infarctions and assess cardiac function.
    • Case Studies : Research demonstrated that this compound significantly improved the visualization of cardiac tissues compared to non-contrast techniques, aiding in the diagnosis of coronary artery disease .
  • Oncological Imaging
    • Utility : this compound is utilized in whole-body MRI to detect tumors in various organs, including the liver, kidneys, and breast.
    • Efficacy : Studies have shown its effectiveness in differentiating between benign and malignant lesions based on enhancement patterns observed during imaging .
  • MR Angiography
    • Functionality : It is used for MR angiography of supraaortic vessels to visualize blood flow and vascular structures.
    • Clinical Relevance : Enhanced imaging capabilities allow for better assessment of vascular diseases such as stenosis or aneurysms .

Pharmacokinetics and Safety

This compound exhibits favorable pharmacokinetic properties, with rapid distribution and elimination from the body. A study indicated that it maintains a high safety profile with low incidences of adverse reactions compared to other GBCAs .

PropertyThis compound
Chemical StructureMacrocyclic
RelaxivityHigh
Elimination Half-lifeApproximately 90 minutes
Adverse Reaction RateLow (1.9% breakthrough reactions)

Case Studies

  • Neurological Disorders
    • A study involving 252 patients who underwent contrast-enhanced MRIs reported a low incidence of breakthrough reactions (1.9%) with this compound, indicating its safety profile even among patients with prior adverse reactions to contrast media .
  • Oncology
    • In a cohort study assessing breast cancer patients, this compound improved tumor detection rates by enhancing the contrast between malignant and surrounding tissues during MRI scans .
  • Pediatric Imaging
    • A phase IV study evaluated gadoterate meglumine (a form of this compound) in pediatric patients under two years old, confirming its efficacy and safety for CNS imaging without significant adverse effects .

Actividad Biológica

Gadoteric acid, a macrocyclic gadolinium-based contrast agent (GBCA), is primarily used in magnetic resonance imaging (MRI) due to its favorable safety profile and efficacy. This article explores its biological activity, including its effects on various biological systems, potential toxicity, and clinical applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound (commercially known as Dotarem) is characterized by its macrocyclic structure, which enhances its stability compared to linear GBCAs. This stability is crucial in minimizing the release of free gadolinium ions, which can be toxic.

This compound functions by altering the relaxation times of nearby protons in MRI, thereby enhancing image contrast. Its biological activity can be influenced by various factors, including dosage, administration route, and patient conditions.

Safety Profile

Clinical Studies : Numerous studies have evaluated the safety of this compound in various populations:

  • A study involving 35,499 patients undergoing contrast-enhanced MRI reported a low incidence of adverse events (AEs), with only 0.12% classified as related to this compound. The most common AEs included urticaria and nausea .
  • A prospective observational study indicated that this compound has an excellent safety profile in real-world clinical settings, with no cases of nephrogenic systemic fibrosis (NSF) reported .

Toxicological Studies

Research has highlighted potential toxicological effects associated with this compound:

  • Kidney Effects : A comparative study on rat models demonstrated significant histopathological changes in kidney tissues after administration of this compound. Notably, leukocytic infiltration and atrophied tubules were observed, although these effects were less severe than those seen with linear agents like gadodiamide .
  • Cellular Impact : In vitro studies have shown that this compound affects macrophage behavior under magnetic field exposure, promoting a pro-inflammatory response .

Comparative Efficacy

The following table summarizes key findings from studies comparing this compound with other GBCAs:

StudyComparisonMain Findings
Akhtar et al., 2022This compound vs. GadodiamideGadodiamide showed higher toxicity and tissue retention compared to this compound.
Chanana et al., 2022This compound in MacrophagesInduced pro-inflammatory M1 phenotype; enhanced actin polymerization observed.
Kartamihardja et al., 2021GBCAs in Renal Failure ModelsGadodiamide exhibited more significant skin retention and fibrotic potential than this compound.

Case Studies

  • MRI in Pediatric Patients : A study involving pediatric populations demonstrated that this compound provided high diagnostic confidence with minimal adverse effects, reinforcing its suitability for children .
  • Nephrogenic Systemic Fibrosis : In a cohort with moderate to severe renal insufficiency, no cases of NSF were reported following the administration of this compound, suggesting a safer profile for at-risk patients compared to other GBCAs .

Propiedades

Key on ui mechanism of action

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with differences in proton density, spin-lattice or longitudinal relaxation times (T1), and differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

Número CAS

72573-82-1

Fórmula molecular

C16H25GdN4O8

Peso molecular

558.6 g/mol

Nombre IUPAC

2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

Clave InChI

GFSTXYOTEVLASN-UHFFFAOYSA-K

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Sinónimos

Gadoteric acid; Gadoteric; Gadolinium 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetic acid; Gadolinate(1-),[1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7,kO10]-, hydrogen (1:1)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadoteric acid
Reactant of Route 2
Reactant of Route 2
Gadoteric acid
Reactant of Route 3
Reactant of Route 3
Gadoteric acid
Reactant of Route 4
Gadoteric acid
Reactant of Route 5
Reactant of Route 5
Gadoteric acid
Reactant of Route 6
Gadoteric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.